molecular formula C14H8F4O2 B7871674 4-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carbaldehyde

4-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carbaldehyde

Cat. No.: B7871674
M. Wt: 284.20 g/mol
InChI Key: RFNNBNRDNAKWMI-UHFFFAOYSA-N
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Description

4-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carbaldehyde is a chemical compound characterized by its unique structure, which includes a biphenyl core with a fluorine atom and a trifluoromethoxy group attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, where a boronic acid derivative of the biphenyl core is coupled with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions include heating under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form alcohols or amines.

  • Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: 4-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid.

  • Reduction: 4-Fluoro-4'-(trifluoromethoxy)biphenyl-3-ol or 4-Fluoro-4'-(trifluoromethoxy)biphenyl-3-amine.

  • Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carbaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: The compound can be used in the manufacture of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carbaldehyde exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

4-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carbaldehyde is unique due to its specific structural features. Similar compounds include:

  • 4-Fluoro-4'-(trifluoromethoxy)benzene: Lacks the carbaldehyde group.

  • 4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-carbaldehyde: Similar structure but with a different position of the carbaldehyde group.

  • 4-Fluoro-4'-(trifluoromethoxy)benzaldehyde: Similar but with a single phenyl ring instead of biphenyl.

Properties

IUPAC Name

2-fluoro-5-[4-(trifluoromethoxy)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-13-6-3-10(7-11(13)8-19)9-1-4-12(5-2-9)20-14(16,17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNNBNRDNAKWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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